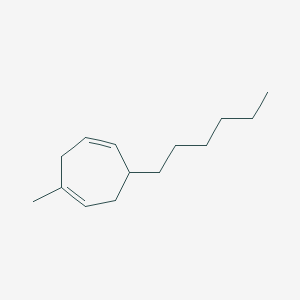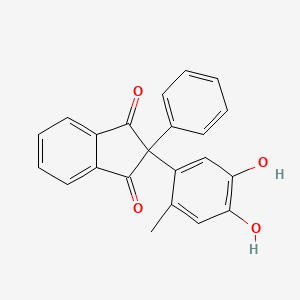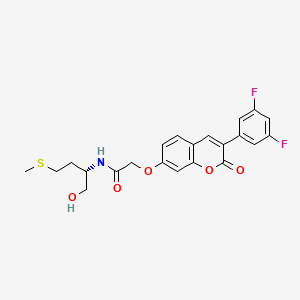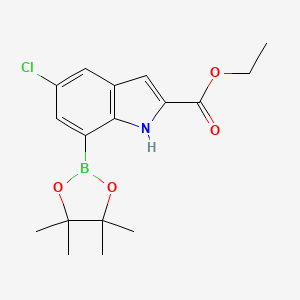
2-(2-Bromo-benzyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromo-benzyl)-piperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromobenzyl group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-benzyl)-piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromo-benzyl)-piperazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding benzyl-piperazine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Nucleophilic Substitution: Products include substituted piperazines with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is benzyl-piperazine.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromo-benzyl)-piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It is used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2-(2-Bromo-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzyl group can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which facilitate the compound’s binding to its target. The piperazine ring can enhance the compound’s solubility and bioavailability, making it more effective in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl bromide: Similar in structure but lacks the piperazine ring.
2-Bromobenzyl chloride: Similar but with a chlorine atom instead of a bromine atom.
2-Bromobenzyl alcohol: Contains a hydroxyl group instead of a piperazine ring.
Uniqueness
2-(2-Bromo-benzyl)-piperazine is unique due to the presence of both the bromobenzyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C11H15BrN2 |
|---|---|
Molekulargewicht |
255.15 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15BrN2/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13-14H,5-8H2 |
InChI-Schlüssel |
RYEJSCDWUNCLIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(CN1)CC2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





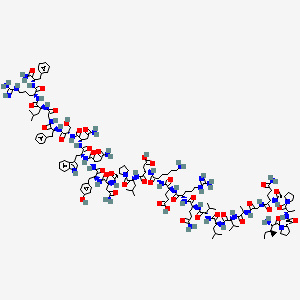
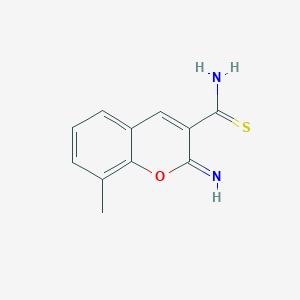
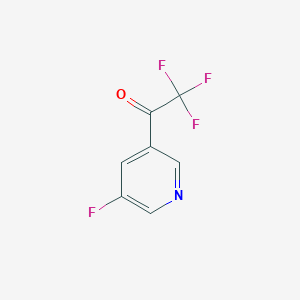

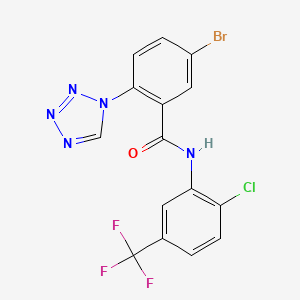

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
